(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol
Overview
Description
(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C11H13F3O2 and a molecular weight of 234.22 g/mol . It is characterized by the presence of an isopropoxy group, a trifluoromethyl group, and a phenyl ring attached to a methanol moiety . This compound is often used as a building block in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol typically involves the reaction of 4-hydroxy-3-(trifluoromethyl)benzaldehyde with isopropyl alcohol in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often purified using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Scientific Research Applications
(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Isopropoxy-3-(trifluoromethyl)benzaldehyde: Similar structure but with an aldehyde group instead of a methanol moiety.
4-Isopropoxy-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methanol moiety.
4-Isopropoxy-3-(trifluoromethyl)phenylmethane: Similar structure but with a methylene group instead of a methanol moiety.
Uniqueness
(4-Isopropoxy-3-(trifluoromethyl)phenyl)methanol is unique due to the presence of both an isopropoxy group and a trifluoromethyl group, which confer distinct chemical and biological properties . The combination of these functional groups makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[4-propan-2-yloxy-3-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O2/c1-7(2)16-10-4-3-8(6-15)5-9(10)11(12,13)14/h3-5,7,15H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYONATXSZSGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CO)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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